molecular formula C13H18N2O3 B1596983 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine CAS No. 92033-81-3

1-(3-(4-Nitrophenoxy)propyl)pyrrolidine

Cat. No.: B1596983
CAS No.: 92033-81-3
M. Wt: 250.29 g/mol
InChI Key: JQLAYZSNLAOKEW-UHFFFAOYSA-N
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Description

1-(3-(4-Nitrophenoxy)propyl)pyrrolidine is an organic compound with the molecular formula C13H18N2O3 and a molecular weight of 250.29 g/mol . This compound features a pyrrolidine ring attached to a propyl chain, which is further connected to a nitrophenoxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine can be synthesized from 4-fluoronitrobenzene and 1-(3-hydroxypropyl)pyrrolidine . The reaction typically involves nucleophilic substitution, where the hydroxyl group of 1-(3-hydroxypropyl)pyrrolidine reacts with the fluorine atom of 4-fluoronitrobenzene under basic conditions to form the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed:

    Reduction: 1-(3-(4-Aminophenoxy)propyl)pyrrolidine.

    Oxidation: Pyrrolidine N-oxide derivatives.

Scientific Research Applications

1-(3-(4-Nitrophenoxy)propyl)pyrrolidine is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the pyrrolidine ring provides steric and electronic effects that influence binding affinity and specificity . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    Pyrrolizines: Compounds with a fused pyrrole and pyrrolidine ring.

    Pyrrolidine-2-one: A lactam derivative of pyrrolidine.

    Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring.

    Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness: 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine is unique due to the presence of the nitrophenoxy group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with specific biological activities.

Properties

IUPAC Name

1-[3-(4-nitrophenoxy)propyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c16-15(17)12-4-6-13(7-5-12)18-11-3-10-14-8-1-2-9-14/h4-7H,1-3,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLAYZSNLAOKEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCOC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367119
Record name 1-[3-(4-Nitrophenoxy)propyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92033-81-3
Record name 1-[3-(4-Nitrophenoxy)propyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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